1-(3-Bromophenyl)-2,2-difluoroethanone
Overview
Description
1-(3-Bromophenyl)-2,2-difluoroethanone is a chemical compound with the molecular formula C8H7BrO . It is also known as Ethanone, 1-(3-bromophenyl)- .
Synthesis Analysis
While there is no direct information available on the synthesis of 1-(3-Bromophenyl)-2,2-difluoroethanone, related compounds have been synthesized through various methods. For example, 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone was synthesized by a two-step synthesis method .Scientific Research Applications
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Synthesis and Biological Activity of β-Ketoenol-Pyrazole
- Field : Chemistry and Biology
- Application : This research relates to the synthesis, structure determination, DFT studies, and use of a new biomolecule designed with a β-ketoenol group bounded to a pyrazolic moiety .
- Method : The compound was synthesized, characterized, and its structure was confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap were calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .
- Results : The synthesized compound showed a moderate antifungal activity with an inhibition percentage of 46% against the Fusarium oxysporum f.sp. albedinis FAO fungal strains . No significant effect was observed against bacterial strains (Escherichia coli, Bacillus subtilis, and Micrococcus luteus) .
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Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine
- Field : Pharmacology
- Application : This study focuses on the pharmacokinetic characterization of 1-(3′-bromophenyl)-heliamine (BH), an anti-arrhythmias agent, as well as the identification of its metabolites .
- Method : A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma with a linear range of 1–1000 ng/mL . The validated method was applied to a pharmacokinetic study in rats .
- Results : The maximum concentration Cmax (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration . A total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .
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Synthesis and Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs
- Field : Pharmacology
- Application : This research describes the synthesis of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, as well as their characterization, anticancer activity, molecular docking studies, ADME, and toxicity prediction .
- Method : The specific methods of synthesis, characterization, and testing are not detailed in the available information .
- Results : The specific results of this research are not detailed in the available information .
- Synthesis and Biological Activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
- Field : Chemistry and Biology
- Application : This research relates to the synthesis, structure determination, DFT studies, and use of a new biomolecule designed with a β-ketoenol group bounded to a pyrazolic moiety .
- Method : The compound was synthesized, characterized, and its structure was confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap were calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .
- Results : The synthesized compound showed a moderate antifungal activity with an inhibition percentage of 46% against the Fusarium oxysporum f.sp. albedinis FAO fungal strains . No significant effect was observed against bacterial strains (Escherichia coli, Bacillus subtilis, and Micrococcus luteus) .
- Synthesis and Biological Activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
- Field : Chemistry and Biology
- Application : This research relates to the synthesis, structure determination, DFT studies, and use of a new biomolecule designed with a β-ketoenol group bounded to a pyrazolic moiety .
- Method : The compound was synthesized, characterized, and its structure was confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap were calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .
- Results : The synthesized compound showed a moderate antifungal activity with an inhibition percentage of 46% against the Fusarium oxysporum f.sp. albedinis FAO fungal strains . No significant effect was observed against bacterial strains (Escherichia coli, Bacillus subtilis, and Micrococcus luteus) .
properties
IUPAC Name |
1-(3-bromophenyl)-2,2-difluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZELFBPCXLKNMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-2,2-difluoroethanone |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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